[3-(2-Methoxyethoxy)phenyl]methanol
Description
[3-(2-Methoxyethoxy)phenyl]methanol (CAS: 140628-39-3) is an aromatic alcohol derivative featuring a methoxyethoxy substituent at the meta position of the benzene ring. This compound is characterized by its bifunctional structure, combining a hydroxyl group (-CH₂OH) and a polar 2-methoxyethoxy chain (-OCH₂CH₂OCH₃). It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals . Notably, commercial availability of this compound has been discontinued in some markets, limiting its direct use but highlighting its relevance in synthetic pathways .
Properties
IUPAC Name |
[3-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUUKQVMESPVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as [3-(2-Methoxyethoxy)phenyl]methane, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: [3-(2-Methoxyethoxy)phenyl]methanal or [3-(2-Methoxyethoxy)phenyl]methanoic acid.
Reduction: [3-(2-Methoxyethoxy)phenyl]methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[3-(2-Methoxyethoxy)phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances its solubility and facilitates its interaction with hydrophilic environments. The phenyl ring provides a hydrophobic interaction site, allowing the compound to bind to various biological targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares [3-(2-Methoxyethoxy)phenyl]methanol with key analogues, focusing on structural features, physical properties, and applications:
Physicochemical Properties
- Water Solubility : The para-substituted analogue (CAS 392711-13-6) exhibits higher water solubility compared to the meta-substituted target compound due to reduced steric hindrance .
- Lipophilicity: The phenylpropoxy derivative (CAS 1021030-78-3) has a significantly higher LogP (3.5) than this compound (LogP 1.23), making it more suitable for lipid-based formulations .
Critical Analysis of Research Findings
- Synthetic Challenges: The discontinued status of this compound necessitates in-house synthesis, which may involve multi-step routes with moderate yields (e.g., 70–85%) .
- Thermal Stability: Derivatives with longer ethoxy chains (e.g., {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol) show lower thermal stability compared to simpler analogues, as evidenced by decomposition above 150°C .
Biological Activity
[3-(2-Methoxyethoxy)phenyl]methanol, with the molecular formula C10H14O3, is an organic compound characterized by a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanol group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound can undergo several chemical reactions:
- Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield derivatives such as [3-(2-Methoxyethoxy)phenyl]methane with agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, allowing the methoxyethoxy group to be replaced by other functional groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances solubility, while the phenyl ring provides hydrophobic interaction sites. This dual characteristic facilitates binding to various biological targets, although the precise pathways and molecular targets are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antiproliferative Effects : A study highlighted the antiproliferative effects of phenolic compounds similar to this compound on cancer cell lines. These compounds were shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Another study explored compounds with similar structures that demonstrated neuroprotective effects against dopaminergic neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Effective against various pathogens |
| [3-(4-Methoxyphenyl]methanol | High | Moderate | Stronger antibacterial properties |
| [3-(2-Methylphenyl]methanol | Low | Significant | Less effective against bacteria |
Research Findings
Recent research has focused on optimizing the synthesis of derivatives based on this compound to enhance its biological activity. Studies have indicated that modifications in substituents on the phenyl ring can significantly affect both antimicrobial and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
